molecular formula C12H20N2O2S B2992711 N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide CAS No. 2361720-47-8

N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide

Cat. No.: B2992711
CAS No.: 2361720-47-8
M. Wt: 256.36
InChI Key: MJJUKGYQQMHPME-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide: is a synthetic organic compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36. This compound is characterized by the presence of a thian-4-ylamino group, which is a sulfur-containing heterocycle, and a prop-2-enamide group, which is an unsaturated amide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide typically involves the reaction of an appropriate thian-4-ylamine derivative with an ethylating agent, followed by the introduction of the prop-2-enamide group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide can undergo oxidation reactions, particularly at the thian-4-ylamino group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Chemistry: N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thian-4-ylamino group may interact with the active site of enzymes, inhibiting their activity. The prop-2-enamide group may facilitate binding to receptors, modulating their function and leading to downstream biological effects.

Comparison with Similar Compounds

  • N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide
  • N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]but-2-enamide

Comparison:

  • N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the thian-4-ylamino group, which may affect its reactivity and binding properties.
  • N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]but-2-enamide: This compound has a but-2-enamide group instead of a prop-2-enamide group, which may influence its chemical and biological properties.

Properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-3-12(16)14(4-2)9-11(15)13-10-5-7-17-8-6-10/h3,10H,1,4-9H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJUKGYQQMHPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCSCC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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